molecular formula C17H17N3O2S B2951447 3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004053-43-3

3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2951447
CAS No.: 1004053-43-3
M. Wt: 327.4
InChI Key: VQOQYPOVQVTGOG-UHFFFAOYSA-N
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Description

3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound with the molecular formula C17H17N3O2S and a molecular weight of 327.4 g/mol.

Preparation Methods

The synthesis of 3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of thiophene derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to form the target thienopyrimidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions for these reactions include organic solvents like ethanol or toluene, and catalysts such as calcium chloride or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antitumor agent, with modifications to its structure leading to compounds that inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biology: The compound is used in research to understand its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.

    Industry: It may be used in the development of new materials with specific properties, such as electronic or photonic applications.

Comparison with Similar Compounds

3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives, such as:

    Thieno[3,2-d]pyrimidine-4-ones: These compounds have similar biological activities and are synthesized using similar methods.

    Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are synthesized through cyclization reactions involving thiophene derivatives. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can be fine-tuned through structural modifications.

Properties

IUPAC Name

3-butoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-3-8-22-13-6-4-5-12(10-13)16(21)20-15-14-7-9-23-17(14)19-11-18-15/h4-7,9-11H,2-3,8H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOQYPOVQVTGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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